molecular formula C14H12ClNO B185104 N-(5-chloro-2-methylphenyl)benzamide CAS No. 10282-51-6

N-(5-chloro-2-methylphenyl)benzamide

Cat. No. B185104
CAS RN: 10282-51-6
M. Wt: 245.7 g/mol
InChI Key: MZQJQFDXYQRRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)benzamide, also known as CB-13, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in 2005 by a team of researchers from Clemson University, and since then, it has gained significant attention due to its potential therapeutic applications.

Mechanism of Action

N-(5-chloro-2-methylphenyl)benzamide acts by binding to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors. The binding of this compound to these receptors activates a signaling cascade that leads to the modulation of various physiological processes, including pain perception, inflammation, and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes, including pain perception, inflammation, and neuronal function. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. This compound has also been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)benzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in high purity, making it readily available for research purposes. It has also been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, making it a potent and selective ligand for these receptors.
One limitation of this compound is that it has not been extensively studied in vivo, and its safety profile is not well established. Therefore, further studies are needed to evaluate its safety and efficacy in animal models and humans.

Future Directions

There are several potential future directions for the research and development of N-(5-chloro-2-methylphenyl)benzamide. One potential direction is to evaluate its efficacy in animal models of chronic pain and inflammatory disorders. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Furthermore, the development of novel this compound derivatives with improved pharmacological properties may also be a promising direction for future research. Overall, this compound has significant potential for the development of novel therapeutics for various diseases, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)benzamide involves the reaction of 5-chloro-2-methylphenyl magnesium bromide with benzoyl chloride in the presence of a catalyst. The reaction yields this compound in high purity, and it can be further purified using standard laboratory techniques.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are present in the central nervous system and peripheral tissues, respectively. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.

properties

CAS RN

10282-51-6

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)benzamide

InChI

InChI=1S/C14H12ClNO/c1-10-7-8-12(15)9-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

MZQJQFDXYQRRMI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2

Other CAS RN

10282-51-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.